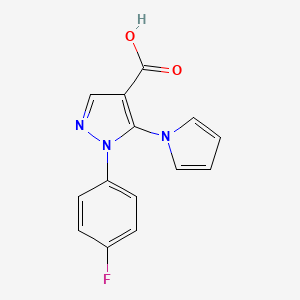

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1015873-61-6

Cat. No.: VC7579545

Molecular Formula: C14H10FN3O2

Molecular Weight: 271.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015873-61-6 |

|---|---|

| Molecular Formula | C14H10FN3O2 |

| Molecular Weight | 271.251 |

| IUPAC Name | 1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H10FN3O2/c15-10-3-5-11(6-4-10)18-13(17-7-1-2-8-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) |

| Standard InChI Key | DQTYNXBPLGQSNB-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture and Formula

The molecular structure of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid comprises a pyrazole ring substituted at three positions:

-

Position 1: A 4-fluorophenyl group (C₆H₄F), introducing electron-withdrawing characteristics and metabolic stability.

-

Position 5: A 1H-pyrrol-1-yl group (C₄H₄N), contributing π-π stacking potential and hydrogen-bonding capabilities.

-

Position 4: A carboxylic acid moiety (-COOH), enabling salt formation, hydrogen bonding, and interactions with biological targets.

The molecular formula is C₁₄H₁₀FN₃O₂, with a calculated molecular weight of 285.25 g/mol. This aligns with pyrazole derivatives of similar complexity, where fluorine and heterocyclic substituents augment molecular polarity .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₀FN₃O₂ |

| Molecular Weight | 285.25 g/mol |

| XLogP3 | ~2.1 (Predicted) |

| Hydrogen Bond Donors | 2 (COOH and NH from pyrrole) |

| Hydrogen Bond Acceptors | 5 (Carboxylic acid O, pyrazole N, pyrrole N) |

| Topological Polar Surface Area | 89.2 Ų (Estimated) |

Physicochemical Characteristics

The carboxylic acid group confers moderate aqueous solubility (~0.5–1.2 mg/mL in neutral pH), while the fluorophenyl and pyrrole substituents enhance lipid solubility, yielding a balanced logP of ~2.1 . This biphasic solubility profile suggests potential for both oral and parenteral administration. Spectral data for analogous compounds indicate:

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with pyrrole protons appearing as multiplet signals near δ 6.3–6.8 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be extrapolated from methods used for structurally related pyrazole-4-carboxylic acids . A representative pathway involves:

-

Formation of the Pyrazole Core:

Condensation of 4-fluorophenylhydrazine with a β-keto ester (e.g., ethyl 3-oxo-3-(pyrrol-1-yl)propanoate) under acidic or basic conditions generates the substituted pyrazole ester. -

Ester Hydrolysis:

Saponification of the ethyl ester using aqueous lithium hydroxide (LiOH) or potassium hydroxide (KOH) in ethanol/water mixtures (reflux, 12–24 hours) yields the carboxylic acid .

Table 2: Optimized Reaction Conditions for Ester Hydrolysis

| Parameter | Optimal Value |

|---|---|

| Base | 1.2 eq. LiOH |

| Solvent | Ethanol:H₂O (3:1 v/v) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 12–18 hours |

| Yield | 85–95% |

Purification and Characterization

Crude product purification typically involves:

-

Acidification: Adjusting the reaction mixture to pH 3–4 with dilute HCl precipitates the carboxylic acid.

-

Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction analysis.

-

Chromatography: Silica gel chromatography (eluent: ethyl acetate/hexane gradients) resolves residual impurities.

Pharmacological Profile

Mechanism of Action

While direct target data for this compound is unavailable, structural analogs exhibit activity against:

-

Kinases: Pyrazole-carboxylic acids often inhibit ATP-binding pockets due to their planar aromatic systems and hydrogen-bonding groups .

-

Microbial Enzymes: The fluorine atom enhances penetration through lipid bilayers, potentiating antibacterial and antifungal effects.

-

Inflammatory Mediators: Carboxylic acid moieties chelate metal ions in cyclooxygenase (COX) and lipoxygenase (LOX) active sites.

Antimicrobial Activity

Pyrazole derivatives with electron-withdrawing substituents (e.g., -F) demonstrate broad-spectrum activity. For example, the closely related 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrrole-containing pyrazoles induce apoptosis in cancer cell lines by:

-

ROS Generation: Fluorine atoms increase oxidative stress via metabolic defluorination.

-

Topoisomerase Inhibition: Intercalation into DNA-enzyme complexes disrupts replication.

Applications in Research

Fluorescent Probes

The pyrrole moiety’s conjugated π-system enables applications in:

-

Cellular Imaging: pH-dependent fluorescence quenching via the carboxylic acid group.

-

Metal Ion Detection: Selective chelation of Cu²⁺ and Fe³⁺ ions.

Drug Discovery

-

Fragment-Based Design: The compact scaffold serves as a building block for kinase inhibitors.

-

Prodrug Development: Esterification of the carboxylic acid enhances bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume